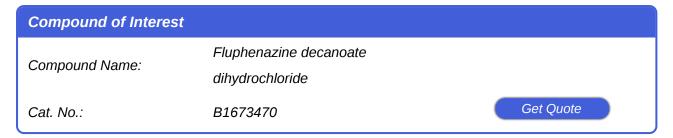


## Early discovery and development of long-acting injectable antipsychotics

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An In-depth Technical Guide to the Early Discovery and Development of Long-Acting Injectable Antipsychotics

#### Introduction

The advent of antipsychotic medications in the 1950s, beginning with chlorpromazine, marked a significant turning point in the treatment of schizophrenia.[1][2] However, the efficacy of these oral agents was frequently undermined by poor patient adherence, a critical factor leading to relapse and rehospitalization.[3][4] This challenge spurred the development of long-acting injectable (LAI) antipsychotics, designed to ensure continuous medication delivery, improve adherence, and thereby enhance long-term outcomes for patients with chronic psychotic disorders.[5][6] This guide details the early history, formulation science, and clinical evaluation of the first-generation long-acting injectable antipsychotics.

# The Dawn of Long-Acting Formulations: First-Generation Agents

The initial breakthrough in LAI technology occurred in the 1960s. The core innovation was the chemical modification of existing antipsychotic agents to create prodrugs with low water solubility, which could be suspended in an oil-based vehicle for intramuscular injection. This approach created a "depot" at the injection site from which the drug would be slowly released over an extended period.[2][7]



#### **Pioneering Compounds**

The first LAI antipsychotics to be developed were derivatives of the phenothiazine class of drugs, followed by a butyrophenone derivative.

- Fluphenazine Enanthate and Decanoate: The development of the first LAI antipsychotic is credited to G.R. Daniel at E. R. Squibb & Sons Ltd.[1][2] Fluphenazine enanthate was introduced in 1966, followed about 18 months later by fluphenazine decanoate.[2][3] The decanoate ester proved to have a more favorable pharmacokinetic profile and reduced side effects compared to the enanthate version.[3][4]
- Haloperidol Decanoate: Following the success of fluphenazine esters, haloperidol decanoate
  was developed and became available in Europe in 1981 and the USA in 1986.[3][8] It offered
  a longer duration of action, allowing for a dosing interval of up to four weeks.[8][9]

#### Formulation Technology: The Oil Depot

The technology behind these first-generation LAIs was based on esterification. The parent antipsychotic drug, which contains a hydroxyl group, was chemically linked to a long-chain fatty acid (like decanoic acid) to form an ester.[10][11] This process dramatically increased the lipophilicity (oil solubility) and reduced the water solubility of the drug.[12]

The highly lipophilic ester prodrug was then dissolved in a sterile vegetable oil vehicle, most commonly sesame oil.[10][12] When injected deep into a muscle (typically the gluteal muscle), this oily solution forms a localized depot from which the drug slowly leaches into the surrounding aqueous environment of the tissue fluids.[7][10]

## Pharmacokinetics and Mechanism of Action Drug Release and Activation

The mechanism of action for early LAIs involves a multi-step process:

• Slow Release from Depot: The oil-based formulation is immiscible with the aqueous interstitial fluid, leading to a very slow partitioning of the esterified drug from the oil droplet into the surrounding tissue.[10]



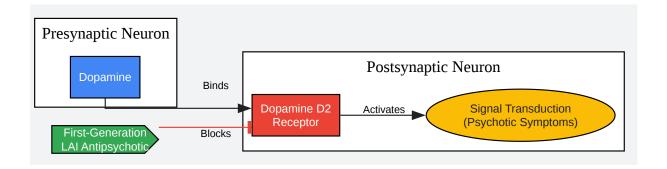
- Enzymatic Hydrolysis: Once in the bloodstream, endogenous esterase enzymes rapidly hydrolyze the ester bond, cleaving the fatty acid chain from the parent drug.[7][10] This releases the active antipsychotic molecule (e.g., fluphenazine or haloperidol).
- Systemic Action: The active drug is then distributed throughout the body and crosses the blood-brain barrier to exert its therapeutic effect.[13]

This slow absorption from the injection site, rather than the rate of elimination, becomes the rate-limiting step in the drug's pharmacokinetics, a phenomenon known as "flip-flop" kinetics. [14] This process ensures sustained plasma concentrations of the active drug over several weeks. [14]

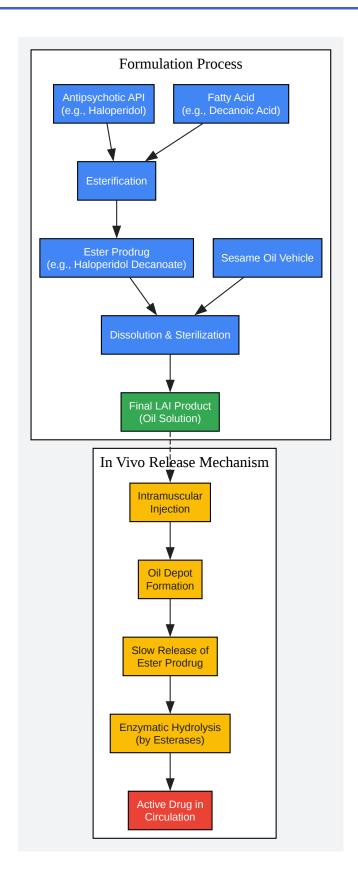
### **Receptor Signaling Pathway**

First-generation antipsychotics like fluphenazine and haloperidol primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the brain's mesolimbic pathway.[13][15][16] By blocking these receptors, they reduce the excessive dopaminergic activity that is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[16][17]

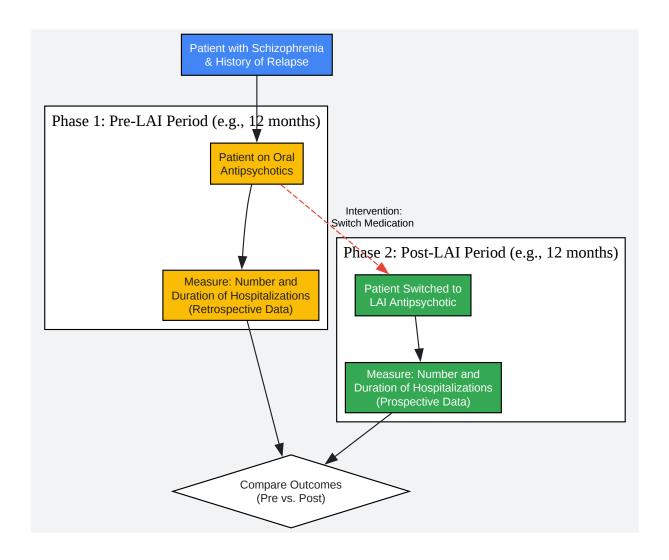












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